2-Ethoxyethane-1-sulfonyl fluoride
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Overview
Description
2-Ethoxyethane-1-sulfonyl fluoride is an organosulfur compound with the chemical formula C4H9O3SF. It is a colorless liquid that is highly reactive and has a strong odor. This compound is primarily used as a reagent in organic synthesis and has shown promising potential in various scientific research areas.
Mechanism of Action
Target of Action
2-Ethoxyethane-1-sulfonyl fluoride, also known as Ethoxy ethanesulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They resist hydrolysis under physiological conditions, which makes them attractive for various applications .
Biochemical Pathways
Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods .
Pharmacokinetics
The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Fluoride forms HF in water, which diffuses across cell membranes far more easily than fluoride ion .
Result of Action
Sulfonyl fluorides are known for their resistance to hydrolysis and oxidation . They have been reported to have bactericidal effects .
Action Environment
It is known that sulfonyl fluorides, including this compound, are resistant to hydrolysis even when heated in water at 150°c in a sealed tube .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethoxy ethanesulfonyl fluoride as the main product .
Industrial Production Methods
In industrial settings, the production of ethoxy ethanesulfonyl fluoride often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form ethanesulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: The major products are substituted ethanesulfonyl derivatives.
Oxidation: The major products are sulfonic acids or sulfonate esters.
Reduction: The major products are reduced ethanesulfonyl derivatives.
Scientific Research Applications
2-Ethoxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides and other sulfur-containing compounds.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Comparison with Similar Compounds
2-Ethoxyethane-1-sulfonyl fluoride can be compared with other similar compounds such as:
Ethenesulfonyl fluoride: Similar in reactivity but differs in the presence of a double bond.
Benzenesulfonyl fluoride: Contains an aromatic ring, leading to different reactivity and applications.
Methanesulfonyl fluoride: Smaller and less complex, with different reactivity patterns
This compound is unique due to its ethoxy group, which imparts specific reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
2-ethoxyethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVZXQVRRWKFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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